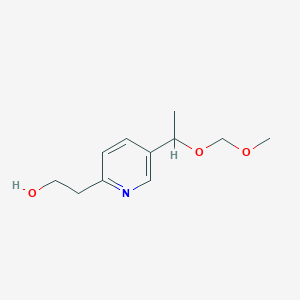

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol

説明

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol (CAS: 146062-58-0) is a heterocyclic organic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . It features a pyridine ring substituted at the 2-position with an ethanol group and at the 5-position with a 1-(methoxymethoxy)ethyl moiety. This compound serves as a critical intermediate in the synthesis of metabolites of Pioglitazone, a thiazolidinedione-class antidiabetic drug . Its synthetic pathway involves hydroxymethylation of intermediates followed by condensation with nitroaromatic compounds and subsequent reduction and cyclization steps .

特性

IUPAC Name |

2-[5-[1-(methoxymethoxy)ethyl]pyridin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-9(15-8-14-2)10-3-4-11(5-6-13)12-7-10/h3-4,7,9,13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYLRSYWXFRFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCO)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol typically involves the reaction of 2-pyridineethanol with 1-(Methoxymethoxy)ethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to dissolve the reactants and control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)acetaldehyde or 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)acetic acid.

Reduction: Formation of 2-(5-(1-(Methoxymethoxy)ethyl)piperidin-2-yl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It plays a role in the synthesis of Pioglitazone metabolites, which are important in the treatment of diabetes.

Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

作用機序

The mechanism of action of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets. In the context of Pioglitazone metabolism, it acts as a precursor that undergoes enzymatic transformations to produce active metabolites. These metabolites then interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, to exert their therapeutic effects in regulating glucose and lipid metabolism.

類似化合物との比較

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Polarity and Solubility: The ethanol group in this compound enhances hydrophilicity compared to ester-containing analogs like Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate .

- Stability: The methoxymethoxy protecting group in the target compound improves stability during synthetic steps compared to unprotected alcohols, as seen in intermediates like (5-Fluoro-2-Methoxypyridin-4-yl)Methanol .

Challenges and Opportunities

- Stereoelectronic Effects : The methoxymethoxyethyl group in the target compound may hinder enzymatic degradation compared to simpler analogs, enhancing metabolic stability .

- Scalability: Multi-step synthesis of the target compound (e.g., nitro reduction, diazotization) poses scalability challenges relative to one-step analogs like (4,5-Dimethoxy-pyridin-2-yl)-methanol .

生物活性

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxymethoxy group and an ethanol moiety attached to a pyridine ring. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C₁₁H₁₇NO₃

- CAS Number : 146062-58-0

- Purity : ≥95%

- InChI Key : DCYLRSYWXFRFOX-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₃ |

| CAS Number | 146062-58-0 |

| Purity | ≥95% |

| InChI Key | DCYLRSYWXFRFOX-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure suggests it may act as a modulator of certain pathways involved in cell signaling and metabolic processes.

Antidiabetic Effects

Recent studies have indicated that compounds similar to this compound may exhibit antidiabetic properties by acting as PPAR (Peroxisome Proliferator-Activated Receptor) agonists. This mechanism is crucial in regulating glucose metabolism and insulin sensitivity, making it a potential candidate for diabetes treatment .

Anticancer Properties

Preliminary evaluations have shown that derivatives of pyridine compounds can inhibit mitochondrial complex II, which is involved in the apoptosis pathway. The structural components of this compound may enhance its efficacy against certain cancer cell lines by promoting cell death through mitochondrial dysfunction .

Study on Mitochondrial Complex II Inhibition

In a study examining the inhibition of mitochondrial complex II, various derivatives were tested for their potency. The results indicated that modifications in the pyridine ring significantly influenced the inhibitory activity. For example, compounds with hydroxyl substituents exhibited enhanced binding affinity to the complex II site, suggesting that this compound could similarly affect mitochondrial function .

Evaluation of Antimicrobial Activity

Another investigation into the antimicrobial properties of pyridine derivatives revealed that several compounds demonstrated significant activity against Gram-positive bacteria. The presence of specific functional groups in this compound may contribute to its potential effectiveness as an antimicrobial agent .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol, and how can reaction yields be improved?

- Methodology :

- Stepwise Protection-Deprotection : Use methoxymethyl (MOM) ether protection for hydroxyl groups to prevent undesired side reactions during pyridine derivatization .

- Catalytic Systems : Employ Pd/C or Ni catalysts for hydrogenation steps in ethanol-based solvents, which enhance selectivity for the ethyl-pyridine intermediate .

- Yield Optimization : Monitor reaction progress via HPLC (C18 column, methanol/water mobile phase) to identify bottlenecks. Adjust stoichiometry (e.g., 1.2:1 molar ratio of pyridine precursor to methoxymethoxyethyl bromide) to maximize conversion .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Confirm regiochemistry of the pyridine ring (e.g., ¹H NMR: δ 8.3–8.5 ppm for H-6; δ 4.5–4.7 ppm for methoxymethoxy protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 256.34 (calculated for C₁₂H₁₇NO₄) .

- Chromatography : Use reverse-phase HPLC (≥98% purity threshold) with UV detection at 254 nm to detect residual solvents/byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 8–32 µg/mL against S. aureus).

- Experimental Design :

- Standardized Assays : Use CLSI M07-A11 broth microdilution protocols with controlled inoculum size (5 × 10⁵ CFU/mL) .

- Solvent Controls : Replace DMSO with ethanol (≤1% v/v) to eliminate solvent-induced cytotoxicity artifacts .

- Data Interpretation : Cross-validate with computational docking (AutoDock Vina) to assess binding affinity to bacterial enoyl-ACP reductase, a target linked to methoxymethoxy derivatives .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- In Silico Workflow :

- Metabolite Prediction : Use BioTransformer 3.0 to identify vulnerable sites (e.g., methoxymethoxy group hydrolysis) .

- DFT Calculations : Optimize substituents at the pyridine 5-position (B3LYP/6-31G* level) to reduce electron density at labile ether bonds .

- ADME Profiling : SwissADME to predict logP (target <2.5) and CYP450 inhibition risks .

Q. What experimental approaches address conflicting solubility data in aqueous vs. lipid matrices?

- Contradiction Analysis : Reported solubility ranges from 0.5 mg/mL (water) to 25 mg/mL (DMSO).

- Techniques :

- Dynamic Light Scattering (DLS) : Assess aggregation propensity in PBS (pH 7.4) at 25°C .

- Co-solvency Studies : Incrementally add ethanol (10–30% v/v) to aqueous buffers while monitoring solubility via UV-Vis (λ = 280 nm) .

- Thermodynamic Modeling : Apply Hansen solubility parameters (δD, δP, δH) to identify optimal excipients (e.g., PEG 400) .

Methodological Notes

- Synthetic Hazard Mitigation : Avoid exposure to moisture during MOM protection by using anhydrous ethanol and molecular sieves (3Å) .

- Data Reproducibility : Archive raw spectral data (e.g., Bruker .fid files) with metadata tags for batch number and solvent history .

- Ethical Compliance : Adhere to ACS Green Chemistry Principles (solvent selection, waste minimization) during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。